(5E)-2-(2,4-dichlorophenyl)-5-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-2-(2,4-dichlorophenyl)-5-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a dimethoxybenzylidene group, and a thiazolotriazole core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(2,4-dichlorophenyl)-5-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. One common method starts with the preparation of the thiazolotriazole core, followed by the introduction of the dichlorophenyl and dimethoxybenzylidene groups. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and the use of green chemistry principles, is crucial to achieving sustainable and economically viable production.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-(2,4-dichlorophenyl)-5-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield oxides, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
(5E)-2-(2,4-dichlorophenyl)-5-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential biological activities, making it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (5E)-2-(2,4-dichlorophenyl)-5-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(5E)-2-(2,4-dichlorophenyl)-5-(2,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: shares structural similarities with other thiazolotriazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C19H13Cl2N3O3S |
---|---|
Molecular Weight |
434.3 g/mol |
IUPAC Name |
(5E)-2-(2,4-dichlorophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H13Cl2N3O3S/c1-26-12-5-3-10(15(9-12)27-2)7-16-18(25)24-19(28-16)22-17(23-24)13-6-4-11(20)8-14(13)21/h3-9H,1-2H3/b16-7+ |
InChI Key |
XZKJPMHXSQLKHP-FRKPEAEDSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=C(C=C(C=C4)Cl)Cl)S2)OC |
Origin of Product |
United States |
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